Dalbergiphenol
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Overview
Description
Dalbergiphenol is a neoflavonoid compound isolated from the heartwood of Dalbergia species, particularly Dalbergia sissoo and Dalbergia latifolia . Neoflavonoids are a unique class of flavonoids characterized by their C6-C3-C6 carbon skeleton. This compound has been identified for its significant medicinal properties, including anti-osteoporotic, anti-inflammatory, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dalbergiphenol can be synthesized through various organic reactions involving the coupling of appropriate phenolic precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the biphenyl structure characteristic of neoflavonoids .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from the heartwood of Dalbergia species using organic solvents. The extraction process is followed by chromatographic separation techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Dalbergiphenol undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like bromine and chlorine are used under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Dalbergiphenol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex neoflavonoid compounds.
Biology: Studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Investigated for its anti-osteoporotic properties, particularly in the treatment of osteoporosis in postmenopausal women.
Industry: Utilized in the production of natural dyes and as an additive in wood preservation.
Mechanism of Action
Dalbergiphenol exerts its effects primarily through its interaction with various molecular targets and pathways:
Osteogenic Activity: this compound promotes osteoblast differentiation and activity while inhibiting osteoclast-mediated bone resorption. This dual action helps in maintaining bone density and strength.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
Dalbergiphenol is unique among neoflavonoids due to its specific structural features and biological activities. Similar compounds include:
Dalbergin: Another neoflavonoid from Dalbergia species with similar osteogenic and anti-inflammatory properties.
Latifolin: A neoflavonoid with potent antioxidant activity.
5-O-Methylthis compound: A methylated derivative of this compound with enhanced bioactivity.
3’-Hydroxy-2,4,5-trimethoxydalbergiquinol: A structurally related compound with distinct pharmacological properties.
This compound stands out due to its balanced profile of osteogenic, anti-inflammatory, and antioxidant activities, making it a versatile compound for various therapeutic applications .
Properties
IUPAC Name |
2,4-dimethoxy-5-[(1S)-1-phenylprop-2-enyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-4-13(12-8-6-5-7-9-12)14-10-15(18)17(20-3)11-16(14)19-2/h4-11,13,18H,1H2,2-3H3/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLCQEPKLKMZKP-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1[C@@H](C=C)C2=CC=CC=C2)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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